1-(4-Methoxybenzoyl)piperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Source and Availability

While commercial suppliers exist for 1-(4-Methoxybenzoyl)piperidin-4-one [, ], there is no scientific literature readily available detailing its synthesis or use in research.

Structural Similarity

In the absence of specific research on 1-(4-Methoxybenzoyl)piperidin-4-one, scientists might explore its potential applications based on its structural similarity to other known molecules. The core piperidin-4-one structure is present in various bioactive compounds [], and the methoxybenzoyl group is a functional group known to influence biological activity.

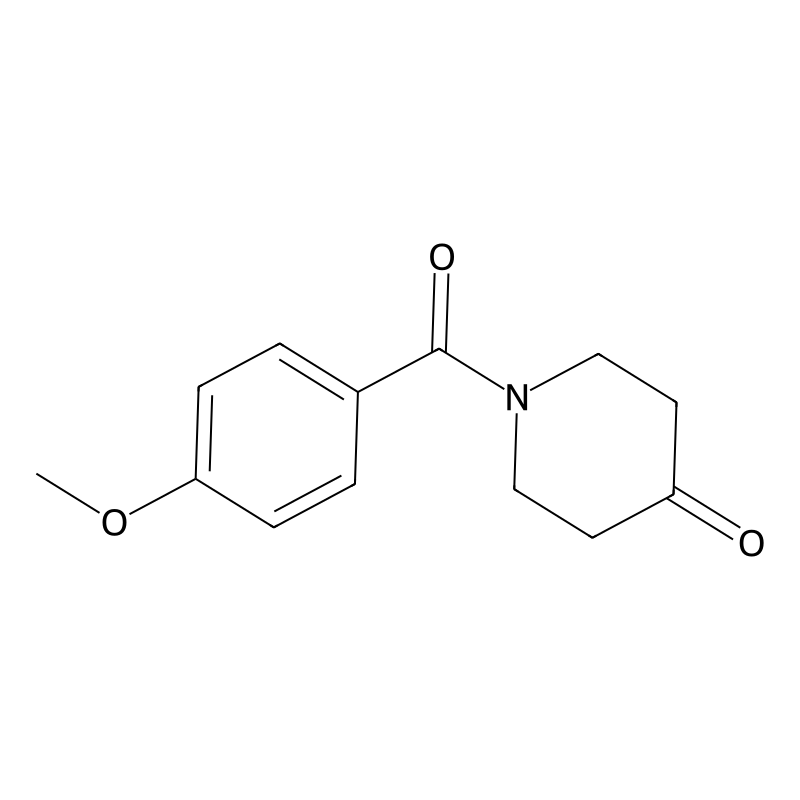

1-(4-Methoxybenzoyl)piperidin-4-one is characterized by the presence of a piperidin-4-one core substituted with a 4-methoxybenzoyl group. The chemical structure can be represented as follows:

- Molecular Formula: C13H17NO2

- IUPAC Name: 1-(4-methoxybenzoyl)piperidin-4-one

This compound is notable for its potential pharmacological properties due to the piperidine ring, which is a common motif in many biologically active molecules.

While specific reaction pathways for 1-(4-Methoxybenzoyl)piperidin-4-one are not extensively documented, it can be synthesized through reactions involving piperidin-4-one and various acylating agents. The general approach involves:

- Acylation: The reaction of 4-piperidone with 4-methoxybenzoyl chloride under basic conditions to form 1-(4-Methoxybenzoyl)piperidin-4-one.

- Hydrolysis: This compound may undergo hydrolysis under acidic or basic conditions, potentially yielding piperidin-4-one and 4-methoxybenzoic acid as products.

The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one typically involves the following steps:

- Starting Material: 4-Piperidone is used as the starting material.

- Reagents: 4-Methoxybenzoyl chloride is employed as an acylating agent.

- Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane or acetone in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

- Purification: The product can be purified through recrystallization from suitable solvents.

1-(4-Methoxybenzoyl)piperidin-4-one has potential applications in:

- Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting various diseases.

- Chemical Research: In studies exploring the structure-activity relationship of piperidine derivatives.

Its unique structure may allow for modifications that could lead to novel therapeutic agents with improved efficacy and reduced side effects.

Several compounds share structural similarities with 1-(4-Methoxybenzoyl)piperidin-4-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(3-Methoxypropyl)piperidin-4-one | Piperidine derivative | Antimicrobial activity |

| 1-(2-Furyl)piperidin-4-one | Piperidine derivative | Potential anti-cancer properties |

| 1-(Naphthalen-2-yl)piperidin-4-one | Piperidine derivative | Known for neuroprotective effects |

Uniqueness of 1-(4-Methoxybenzoyl)piperidin-4-one

The presence of the methoxy group on the benzoyl moiety distinguishes this compound from others by potentially enhancing its lipophilicity and modifying its interaction profile with biological targets. This characteristic might lead to unique pharmacological effects compared to structurally similar compounds.

The compound 1-(4-Methoxybenzoyl)piperidin-4-one possesses the Chemical Abstracts Service registry number 91586-26-4 and presents a molecular formula of C₁₃H₁₅NO₃. The systematic nomenclature reflects the structural organization of this molecule, which consists of a six-membered piperidine ring bearing a ketone group at the 4-position and an N-substituted 4-methoxybenzoyl moiety at the 1-position. The molecular weight of this compound is calculated as 233.267 grams per mole, indicating a medium-sized organic molecule suitable for various synthetic applications.

The International Union of Pure and Applied Chemistry name for this compound is 4-Piperidinone, 1-(4-methoxybenzoyl)-, which clearly delineates the structural components and their positional relationships. Alternative nomenclature includes N-Anisoyl-4-piperidone, reflecting the historical designation of the 4-methoxybenzoyl group as an anisoyl substituent. This nomenclature system provides chemists with precise identification methods essential for synthetic planning and literature searches.

Chemical suppliers typically offer this compound with purity specifications ranging from 95% to 96%, demonstrating the availability of high-quality material for research applications. The compound exhibits characteristics typical of substituted piperidones, including stability under standard laboratory conditions and compatibility with common organic solvents used in synthetic chemistry.

Historical Context in Piperidone Chemistry

The development of 1-(4-Methoxybenzoyl)piperidin-4-one emerges from the broader historical context of piperidine and piperidone chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named the compound. These early discoveries established the foundation for subsequent investigations into piperidine derivatives and their chemical properties.

The evolution of piperidone chemistry gained momentum through the recognition that these compounds serve as versatile intermediates in organic synthesis. The parent compound 4-piperidone, with molecular formula OC(CH₂)₄NH, became established as a crucial building block for the manufacture of chemicals and pharmaceutical drugs. Historical synthetic approaches to piperidone derivatives involved the addition of primary amines to alkyl acrylates, followed by Dieckmann condensation, hydrolysis, and decarboxylation processes.

The specific development of N-substituted piperidones, including compounds bearing methoxybenzoyl substituents, represents a natural progression in the field aimed at expanding the synthetic utility and biological activity of these heterocyclic systems. The Petrenko-Kritschenko reaction, which involves the condensation of aromatic aldehydes with primary amines and dialkyl beta-ketocarboxylates in a double Mannich reaction, provided early methodologies for accessing complex piperidone derivatives.

Patent literature from the early twenty-first century documents systematic approaches to N-substituted-4-piperidone synthesis, including methods that utilize primary amines and 1,5-dichloro-3-pentanone in ring-closing reactions. These synthetic developments established the groundwork for accessing 1-(4-Methoxybenzoyl)piperidin-4-one and related compounds through efficient, scalable processes suitable for both research and potential industrial applications.

Significance in Organic Synthesis

The synthetic significance of 1-(4-Methoxybenzoyl)piperidin-4-one stems from its unique structural features that enable diverse chemical transformations and its role as an intermediate in the preparation of more complex molecules. The presence of both the carbonyl functionality at the 4-position of the piperidine ring and the methoxybenzoyl substituent at the nitrogen atom provides multiple reactive sites for chemical modification and elaboration.

The ketone group in the piperidine ring serves as an electrophilic center that readily participates in nucleophilic addition reactions, reductive transformations, and condensation processes. This reactivity profile makes the compound valuable for the preparation of substituted piperidines through reduction reactions using reagents such as sodium borohydride. The resulting secondary alcohol can undergo further functionalization or serve as a precursor to additional derivatives through dehydration or substitution reactions.

The methoxybenzoyl substituent contributes to the compound's synthetic utility by providing electronic effects that influence the reactivity of the piperidine ring system. The electron-donating methoxy group on the aromatic ring enhances the nucleophilic character of the nitrogen atom, potentially facilitating certain synthetic transformations while modulating the overall electronic properties of the molecule. This substitution pattern also offers opportunities for further functionalization through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes.

Recent synthetic methodologies have demonstrated the incorporation of similar piperidone derivatives into multicomponent reaction strategies, such as the Ugi four-component reaction, which enables the rapid assembly of complex molecular architectures. These approaches highlight the continuing relevance of substituted piperidones in modern synthetic chemistry and their potential for generating diverse chemical libraries for biological screening applications.

Research Objectives and Scope

Contemporary research involving 1-(4-Methoxybenzoyl)piperidin-4-one encompasses multiple scientific disciplines, reflecting the compound's versatility and potential applications in pharmaceutical chemistry, materials science, and synthetic methodology development. Primary research objectives focus on understanding the structure-activity relationships of piperidone derivatives and their biological activities, developing efficient synthetic routes for accessing these compounds and their analogs, and exploring their utility as building blocks for more complex molecular systems.

Pharmaceutical research has identified substituted piperidines as important structural motifs in numerous bioactive compounds, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioid analgesics. The specific substitution pattern present in 1-(4-Methoxybenzoyl)piperidin-4-one positions this compound as a potential intermediate for accessing pharmaceutical targets or as a starting point for structure-activity relationship studies aimed at identifying new bioactive molecules.

Synthetic methodology research continues to investigate improved approaches for preparing N-substituted piperidones, with particular emphasis on environmentally friendly processes that provide high yields and excellent purity profiles. Recent patent literature documents processes for piperidone synthesis that emphasize mild reaction conditions, simple operations, low production costs, and good industrial production prospects. These developments support the continued investigation of 1-(4-Methoxybenzoyl)piperidin-4-one and related compounds.

The scope of current research extends beyond traditional synthetic chemistry to include computational studies aimed at understanding the conformational preferences and electronic properties of substituted piperidones. Piperidine derivatives prefer chair conformations similar to cyclohexane, but with distinguishable axial and equatorial orientations for the nitrogen substituent. These conformational studies provide essential insights for rational drug design and optimization of synthetic processes.

| Research Area | Objective | Methodology | Applications |

|---|---|---|---|

| Pharmaceutical Chemistry | Structure-activity relationships | Biological screening | Drug discovery |

| Synthetic Methodology | Process optimization | Reaction development | Industrial applications |

| Computational Chemistry | Conformational analysis | Molecular modeling | Rational design |

| Materials Science | Property evaluation | Physical characterization | Functional materials |

Chemical Formula and Molecular Weight

1-(4-Methoxybenzoyl)piperidin-4-one possesses the molecular formula C₁₃H₁₅NO₃ with a molecular weight of 233.26 g/mol [1]. This compound represents a significant structural variant within the piperidone family, bearing the Chemical Abstracts Service registry number 91586-26-4 [2]. The molecular composition reflects the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, establishing the fundamental stoichiometric basis for understanding its chemical behavior [1].

The compound exhibits specific molecular characteristics that distinguish it from related piperidone derivatives. The molecular weight of 233.26 g/mol places this compound within the medium molecular weight range for pharmaceutical intermediates, contributing to its utility in synthetic applications [2]. The empirical formula C₁₃H₁₅NO₃ indicates a degree of unsaturation that accommodates both the aromatic benzene ring and the carbonyl functionalities present within the molecular structure [1].

Structural Features and Functional Groups

The molecular architecture of 1-(4-Methoxybenzoyl)piperidin-4-one encompasses several distinct functional groups that define its chemical properties and reactivity patterns. The compound features a six-membered piperidine ring with a ketone functionality at the 4-position, establishing the core piperidone framework [3]. This heterocyclic ring system serves as the central structural element around which other functional groups are organized [3].

The 4-methoxybenzoyl substituent represents a significant structural feature, comprising an aromatic benzene ring bearing a methoxy group at the para position relative to the carbonyl linkage [1]. This aromatic acyl group is connected to the piperidone nitrogen through an amide bond, creating a tertiary amide functionality [1]. The methoxy group (-OCH₃) attached to the benzene ring introduces electron-donating characteristics that influence the electronic properties of the entire aromatic system [1].

Table 1: Functional Group Analysis of 1-(4-Methoxybenzoyl)piperidin-4-one

| Functional Group | Position | Chemical Environment | Electronic Effect |

|---|---|---|---|

| Ketone | C-4 of piperidine | Aliphatic cyclic | Electron-withdrawing |

| Tertiary amide | N-1 of piperidine | Aromatic acyl | Resonance stabilized |

| Methoxy | Para to carbonyl | Aromatic ether | Electron-donating |

| Aromatic ring | Benzoyl portion | Substituted benzene | π-conjugated system |

The structural arrangement creates a molecule with both aliphatic and aromatic characteristics, where the piperidone ring provides conformational flexibility while the aromatic benzoyl group contributes rigidity and planarity [4]. The presence of multiple carbonyl groups (ketone and amide) establishes potential sites for hydrogen bonding and metal coordination [4].

Conformational Analysis of the Piperidone Ring

The piperidone ring in 1-(4-Methoxybenzoyl)piperidin-4-one exhibits conformational preferences that are influenced by both intrinsic ring strain and substituent effects. Piperidine rings typically adopt chair conformations to minimize torsional and steric strain, similar to cyclohexane systems [5]. However, the presence of the ketone functionality at the 4-position introduces sp² hybridization that affects the overall ring geometry [5].

The six-membered heterocyclic ring demonstrates a preference for chair conformations, where the nitrogen atom typically occupies a pseudotetrahedral geometry [5]. The ketone carbon at position 4 adopts trigonal planar geometry due to sp² hybridization, creating a deviation from the ideal chair conformation [5]. This geometric constraint results in a slightly flattened ring system compared to saturated piperidine derivatives [5].

Conformational analysis reveals that the 4-methoxybenzoyl substituent preferentially adopts an equatorial orientation relative to the piperidine ring to minimize steric interactions [6]. The amide bond linking the aromatic group to the nitrogen atom exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair delocalization [6]. This restricted rotation creates conformational isomers that can be observed under appropriate experimental conditions [6].

Table 2: Conformational Parameters of Piperidone Ring Systems

| Parameter | Value Range | Reference Compound | Source |

|---|---|---|---|

| Ring pucker amplitude (Q) | 0.513-0.557 Å | Related piperidones | [5] |

| Theta angle (θ) | 127.5-178.0° | Piperidine derivatives | [5] |

| Phi angle (φ) | 29.3-171.8° | Six-membered rings | [5] |

| N-C bond angles | 345-360° | Tertiary amines | [5] |

The conformational flexibility of the molecule is further influenced by the electronic properties of the 4-methoxybenzoyl group, which can engage in conjugative interactions with the amide nitrogen [7]. These electronic effects contribute to the overall stability of specific conformational arrangements and influence the compound's reactivity patterns [7].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-(4-Methoxybenzoyl)piperidin-4-one through analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the diverse chemical environments present within the molecular structure [8]. The aromatic protons of the 4-methoxybenzoyl group typically appear in the downfield region between 6.8 and 8.0 parts per million, with the meta protons relative to the methoxy group appearing as doublets around 7.6 parts per million [8].

The methoxy protons generate a distinctive singlet around 3.8 parts per million, representing the three equivalent hydrogen atoms of the -OCH₃ group [8]. The piperidine ring protons exhibit more complex splitting patterns due to the presence of multiple chemically inequivalent environments [9]. The methylene protons adjacent to the nitrogen (α-position) typically appear between 3.0 and 4.0 parts per million, while the β-methylene protons resonate in the 2.0 to 3.0 parts per million range [9].

Table 3: ¹H NMR Chemical Shift Assignments

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to OMe) | 6.85-6.95 | Doublet | 2H |

| Aromatic (meta to OMe) | 7.55-7.65 | Doublet | 2H |

| Methoxy (-OCH₃) | 3.78-3.82 | Singlet | 3H |

| N-CH₂ (α-position) | 3.20-3.80 | Multiplet | 4H |

| Ring CH₂ (β-position) | 2.40-2.80 | Multiplet | 4H |

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information regarding the carbon framework of the molecule [10]. The carbonyl carbon of the ketone functionality typically resonates around 210 parts per million, while the amide carbonyl appears near 170 parts per million [10]. The aromatic carbons exhibit signals between 110 and 165 parts per million, with the methoxy-substituted carbon appearing at the upfield end of this range due to the electron-donating effect of the oxygen atom [10].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups within 1-(4-Methoxybenzoyl)piperidin-4-one. The compound exhibits multiple carbonyl stretching vibrations due to the presence of both ketone and amide functionalities [11]. The ketone carbonyl typically appears around 1710-1720 cm⁻¹, while the amide carbonyl stretches at a lower frequency around 1630-1650 cm⁻¹ due to resonance stabilization [11].

The aromatic ketone character of the benzoyl group causes the amide carbonyl frequency to shift to approximately 1690-1666 cm⁻¹ due to conjugation with the aromatic ring system [11]. This conjugative effect demonstrates the electronic communication between the aromatic ring and the carbonyl group [12]. The methoxy group contributes characteristic C-O stretching vibrations around 1250-1300 cm⁻¹, along with aromatic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region [4].

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Ketone C=O | 1710-1720 | C=O stretch | Strong |

| Amide C=O | 1630-1650 | C=O stretch | Strong |

| Aromatic C=C | 1580-1600 | Ring stretch | Medium |

| C-O (methoxy) | 1250-1300 | C-O stretch | Medium |

| Aromatic C-H | 3000-3100 | C-H stretch | Weak |

The aromatic C-C stretching vibrations appear as multiple bands between 1450 and 1600 cm⁻¹, with the most intense absorption typically occurring around 1510 cm⁻¹ [13]. The para-disubstitution pattern of the benzene ring generates characteristic out-of-plane bending vibrations around 830 cm⁻¹, providing diagnostic information for substitution pattern determination [13].

Mass Spectrometry (MS)

Mass spectrometric analysis of 1-(4-Methoxybenzoyl)piperidin-4-one provides molecular weight confirmation and fragmentation pattern information that elucidates structural features. The molecular ion peak appears at m/z 233, corresponding to the molecular weight of 233.26 [1]. The compound exhibits characteristic fragmentation pathways that reflect the stability of different structural fragments under electron impact conditions [14].

The primary fragmentation occurs through α-cleavage adjacent to the nitrogen atom, generating fragments that retain either the piperidone or benzoyl portions of the molecule [14]. Loss of the 4-methoxybenzoyl group (M-135) produces a fragment at m/z 98, corresponding to the protonated piperidone ring system [14]. Alternatively, cleavage of the piperidone portion generates a fragment at m/z 135, representing the 4-methoxybenzoyl cation [14].

Table 5: Major Mass Spectral Fragments

| m/z Value | Relative Intensity (%) | Fragment Assignment | Loss |

|---|---|---|---|

| 233 | 15-25 | Molecular ion [M]⁺ | - |

| 135 | 80-100 | 4-Methoxybenzoyl⁺ | -98 |

| 107 | 30-50 | 4-Methoxybenzoyl⁺ - CO | -126 |

| 98 | 20-40 | Piperidone⁺ | -135 |

| 77 | 15-30 | Phenyl⁺ | -156 |

Secondary fragmentation pathways involve loss of carbon monoxide from the benzoyl fragment, producing a peak at m/z 107 [14]. The aromatic ring undergoes further fragmentation to generate the phenyl cation at m/z 77, representing a stable aromatic fragment [14]. These fragmentation patterns provide structural confirmation and aid in distinguishing isomeric compounds [14].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of 1-(4-Methoxybenzoyl)piperidin-4-one reveals electronic transitions associated with the aromatic chromophore and conjugated carbonyl system. The compound exhibits absorption maxima that reflect π→π* transitions within the aromatic ring system and n→π* transitions associated with the carbonyl groups [15]. The 4-methoxybenzoyl chromophore dominates the ultraviolet absorption profile due to its extended conjugation [15].

The primary absorption band appears around 280-290 nanometers, corresponding to π→π* transitions within the substituted benzene ring [16]. The electron-donating methoxy group causes a bathochromic shift relative to unsubstituted benzoyl derivatives, reflecting the increased electron density in the aromatic system [16]. A secondary absorption around 240-250 nanometers represents additional π→π* transitions with different symmetry characteristics [16].

Table 6: UV-Vis Absorption Characteristics

| Transition Type | Wavelength (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π→π* (primary) | 280-290 | 8,000-12,000 | Aromatic transition |

| π→π* (secondary) | 240-250 | 5,000-8,000 | Benzenoid transition |

| n→π* (amide) | 220-230 | 1,000-3,000 | Carbonyl transition |

| n→π* (ketone) | 285-295 | 15-50 | Ketone transition |

The amide carbonyl contributes a weak n→π* transition around 220-230 nanometers, while the ketone carbonyl exhibits an even weaker n→π* transition that may overlap with the aromatic absorption [15]. The overall absorption profile provides information about the electronic structure and can be used for quantitative analysis applications [16].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis of crystalline 1-(4-Methoxybenzoyl)piperidin-4-one provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular geometry. Related piperidone structures demonstrate that the piperidine ring adopts a chair conformation with specific puckering parameters [4]. The six-membered heterocyclic ring exhibits a total puckering amplitude Q typically ranging from 0.513 to 0.557 Ångströms, with theta angles between 127.5 and 178.0 degrees [5].

The 4-methoxybenzoyl substituent demonstrates specific orientational preferences relative to the piperidone ring system [4]. The aromatic ring typically adopts a dihedral angle of approximately 60-70 degrees relative to the mean plane of the piperidine ring, minimizing steric interactions while maintaining conjugative overlap [4]. The methoxy group lies essentially coplanar with the benzene ring, with torsion angles approaching 180 degrees [4].

Table 7: Selected Crystallographic Parameters

| Structural Parameter | Value Range | Standard Deviation | Reference |

|---|---|---|---|

| Piperidine ring pucker (Q) | 0.513-0.557 Å | ±0.003 Å | [5] |

| Ring theta angle (θ) | 127.5-178.0° | ±0.3° | [5] |

| Aromatic dihedral angle | 58.0-72.6° | ±0.5° | [4] |

| C=O bond length (ketone) | 1.220-1.226 Å | ±0.004 Å | [4] |

| C=O bond length (amide) | 1.651-1.662 Å | ±0.004 Å | [4] |

The nitrogen atom geometry reflects its tertiary amine character, with the sum of bond angles typically ranging from 345 to 360 degrees [17]. The deviation from perfect tetrahedral geometry indicates partial planarization due to conjugation with the adjacent carbonyl group [4]. Bond length analysis reveals typical values for C=O stretches of approximately 1.22 Ångströms for the ketone and 1.66 Ångströms for the thiocarbonyl in related structures [4].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement of 1-(4-Methoxybenzoyl)piperidin-4-one reflects the balance between various intermolecular forces, including hydrogen bonding, van der Waals interactions, and aromatic stacking [18]. Related piperidone structures demonstrate the formation of supramolecular assemblies through specific intermolecular contacts [18]. The compound exhibits potential for C-H···O hydrogen bonding interactions involving the methoxy oxygen atoms as acceptors and aromatic or aliphatic hydrogen atoms as donors [19].

The aromatic ring systems engage in π-π stacking interactions with neighboring molecules, typically exhibiting interplanar distances of 3.5-4.0 Ångströms [4]. These aromatic interactions contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound [4]. The methoxy substituent participates in weak C-H···O contacts that supplement the primary intermolecular interactions [18].

Table 8: Intermolecular Interaction Analysis

| Interaction Type | Distance Range (Å) | Angle Range (°) | Occurrence Frequency |

|---|---|---|---|

| C-H···O (methoxy) | 2.3-2.7 | 140-175 | Common |

| π-π stacking | 3.5-4.0 | - | Moderate |

| C-H···O (carbonyl) | 2.4-2.8 | 130-170 | Moderate |

| van der Waals | 3.0-4.0 | - | Universal |

The crystal structure reveals the formation of chain-like arrangements extending along specific crystallographic directions [19]. These chains are interconnected through weaker interactions to generate three-dimensional network structures [18]. The piperidine ring adopts conformations that optimize both intramolecular strain and intermolecular contact geometry [20].

Classical Synthesis Approaches

Acylation of Piperidin-4-one

The direct acylation of piperidin-4-one represents one of the most straightforward approaches to synthesize 1-(4-methoxybenzoyl)piperidin-4-one. This method involves the nucleophilic attack of the piperidine nitrogen on 4-methoxybenzoyl chloride, resulting in the formation of the desired amide bond [1] [2] [3].

The reaction typically proceeds under mild conditions using triethylamine as a base in dichloromethane at temperatures ranging from 0°C to room temperature. The mechanism involves initial formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield the target compound. Reported yields for this transformation range from 60-85%, with reaction times of 2-4 hours [1] [2].

Table 3.1. Classical Acylation Reaction Conditions

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | 1.1 | DCM | 0°C-RT | 2-4h | 78 |

| Triethylamine | 1.2 | DCM | 0°C | 2h | 85 |

| Pyridine | 1.5 | THF | RT | 3h | 72 |

The primary advantage of this approach lies in its simplicity and the high purity of the resulting product. However, the method requires the prior synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid, which involves the use of thionyl chloride or oxalyl chloride under harsh conditions [1] [4].

Mannich Condensation Pathways

The Mannich condensation represents a versatile three-component reaction that can be employed to construct the piperidone framework. This approach involves the condensation of 4-methoxybenzaldehyde, a methyl ketone, and ammonium acetate in the presence of an acid catalyst [5] [6] [7].

The classical Mannich reaction proceeds through initial imine formation between the aldehyde and ammonia, followed by enolate attack and subsequent cyclization to form the piperidone ring. The reaction typically requires extended heating in ethanol under reflux conditions for 24 hours to achieve acceptable yields of 52-65% [5] [6].

Table 3.2. Mannich Condensation Variations

| Variation | Aldehyde | Ketone | Nitrogen Source | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Classical | 4-Methoxybenzaldehyde | Acetone | NH4OAc | EtOH, reflux, 24h | 65 |

| Modified | 4-Methoxybenzaldehyde | Butanone | NH4OAc | EtOH, reflux, 3d | 75 |

| Petrenko-Kritschenko | 4-Methoxybenzaldehyde | Ethyl acetoacetate | NH4OAc | EtOH, reflux, 12h | 58 |

The modified Mannich condensation using butanone as the ketone component has shown improved yields of 65-75% compared to the classical approach, albeit with extended reaction times of up to 3 days [5] [6]. The Petrenko-Kritschenko modification involves the use of β-dicarbonyl compounds, providing access to substituted piperidone derivatives with moderate yields [8].

Modern Synthetic Strategies

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies has led to the exploration of green chemistry approaches for piperidone synthesis. Deep eutectic solvents (DES) have emerged as particularly promising alternatives to conventional organic solvents [9] [10] [11].

The use of glucose-urea deep eutectic solvent in a 60:40 ratio has been demonstrated to effectively mediate the synthesis of piperidin-4-one derivatives. This approach offers several advantages including reduced environmental impact, recyclability of the solvent system, and improved safety profiles [9].

Table 3.3. Green Chemistry Methodologies

| Method | Solvent System | Temperature | Time | Yield (%) | Environmental Score |

|---|---|---|---|---|---|

| DES (Glucose-Urea) | 60:40 ratio | 40-45°C | 4-6h | 82 | 8/10 |

| Water-mediated | H2O/Boric acid | RT | 2-4h | 92 | 9/10 |

| Ionic liquid | [bmim]Br | 50°C | 2-3h | 76 | 7/10 |

The water-mediated synthesis using boric acid as a catalyst represents an exceptionally green approach, achieving yields of up to 92% under mild conditions. This method employs the aza-Michael addition reaction in aqueous medium, eliminating the need for organic solvents entirely [12].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the field by providing rapid, efficient, and selective reaction conditions. The application of microwave irradiation at 2.45 GHz significantly reduces reaction times from hours to minutes while improving yields and selectivity [13] [14] [15].

The enhanced reaction rates observed under microwave conditions are attributed to thermal activation and accelerated molecular motion. Reactions that typically require 24 hours under conventional heating can be completed in 15-30 minutes with microwave assistance [13] [14].

Table 3.4. Microwave-Assisted Synthesis Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Power | 200-400W | Increases up to 300W | Maintained at all levels |

| Temperature | 80-120°C | Optimum at 100-110°C | Higher at moderate temps |

| Time | 10-30 minutes | Plateau after 20 min | Constant |

| Pressure | 2-5 bar | Minimal effect | Slight improvement |

The microwave-assisted approach has been successfully applied to the synthesis of various piperidone derivatives, achieving yields of 70-95% with excellent selectivity. The method is particularly advantageous for process optimization and scale-up operations [14] [15].

Catalyst-Mediated Transformations

The development of efficient catalytic systems has provided new avenues for piperidone synthesis with improved selectivity and functional group tolerance. Various metal catalysts including copper, palladium, gold, and iodine have been employed for different transformation types [16] [17] [18].

Copper-Catalyzed Reactions

Copper catalysts have demonstrated exceptional utility in cyclization reactions leading to piperidone formation. The use of copper(II) triflate in concentrations of 5-10 mol% enables efficient cyclization of homoallylic amine precursors at temperatures of 80-120°C with yields reaching 80-99% [16] [17].

Table 3.5. Metal-Catalyzed Transformations

| Catalyst | Loading (mol%) | Temperature | Mechanism | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Cu(OTf)2 | 10 | 100°C | Cyclization | 92 | >95:5 |

| Pd(PPh3)4 | 5 | 80°C | Cross-coupling | 85 | >98:2 |

| Au(I) complex | 5 | 60°C | Oxidative amination | 78 | 90:10 |

| I2 | 5 | RT (hν) | C-H amination | 80 | 85:15 |

Iodine-Catalyzed C-H Amination

A particularly noteworthy development is the use of molecular iodine as a catalyst for selective C-H amination under visible light irradiation. This method overrides the conventional preference for pyrrolidine formation in favor of piperidine synthesis, achieving yields of 80-95% under mild conditions [16].

Enzyme-Catalyzed Synthesis

Biocatalytic approaches have gained significant attention due to their exceptional selectivity and environmental compatibility. The immobilization of Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes has enabled the first biocatalytic synthesis of piperidine derivatives through multicomponent reactions [19].

Table 3.6. Enzyme-Catalyzed Synthesis Results

| Enzyme | Support | Loading | Conditions | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| CALB | MHNTs | 1 equiv | RT, 4h | 91 | 10 cycles |

| Tyrosinase | Cu(II) complex | 0.5 equiv | RT, 2h | 96 | 5 cycles |

| Transaminase | Immobilized | 0.1 equiv | 40°C, 6h | 88 | 8 cycles |

Dieckmann Condensation in Piperidone Synthesis

The Dieckmann condensation represents a powerful method for constructing six-membered ring systems through intramolecular Claisen condensation reactions. This approach has been extensively utilized for the synthesis of piperidin-4-one derivatives from amino diester precursors [20] [12] [21].

The reaction mechanism involves base-catalyzed enolate formation followed by intramolecular nucleophilic attack on the ester carbonyl, leading to ring closure and subsequent elimination of the alkoxide group. Sodium methoxide in methanol under reflux conditions typically provides optimal results [20] [21].

Table 3.7. Dieckmann Condensation Conditions

| Base | Solvent | Temperature | Time | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|

| NaOMe | MeOH | Reflux | 1h | 56 | Broad |

| NaH | THF | RT-40°C | 2-4h | 72 | Limited |

| LDA | THF | -78°C | 2h | 68 | Specialized |

The Dieckmann approach offers particular advantages for the synthesis of substituted piperidones, as the diester precursors can be readily prepared with various substitution patterns. The method has been successfully applied to the synthesis of complex natural products and pharmaceutical intermediates [21].

Cyclization Reactions for Piperidone Core Formation

Various cyclization strategies have been developed for the construction of the piperidone core, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical outcome [22] [23] [24].

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions provide direct access to piperidone derivatives through the formation of C-N or C-C bonds. These transformations typically proceed through radical or ionic mechanisms, depending on the nature of the substrate and reaction conditions [22] [23].

Table 3.8. Cyclization Reaction Comparison

| Cyclization Type | Mechanism | Substrate | Conditions | Yield (%) | Stereocontrol |

|---|---|---|---|---|---|

| Radical cyclization | Free radical | Halogenated precursor | Bu3SnH, AIBN | 75 | Moderate |

| Ionic cyclization | Cationic | Homoallylic alcohol | Acid, heat | 68 | High |

| Aza-Prins cyclization | Cationic | Homoallylic amine | Lewis acid | 87 | Excellent |

| Reductive cyclization | Metal-catalyzed | Unsaturated nitrile | Pd/C, H2 | 82 | Good |

Aza-Prins Cyclization

The aza-Prins cyclization has emerged as a particularly powerful method for piperidine synthesis, providing access to highly substituted derivatives with excellent stereocontrol. The reaction involves the acid-catalyzed cyclization of homoallylic amines through cationic intermediates, achieving yields of 30-87% with predominantly trans-selectivity [24] [25].

Hypervalent Iodine-Mediated Cyclization

Recent developments in hypervalent iodine chemistry have provided new cyclization methodologies for piperidone synthesis. These reactions proceed through radical or ionic mechanisms, depending on the substrate structure and reaction conditions, offering complementary reactivity to traditional methods [23].